molecular formula C18H16N2O2 B11660003 2-methyl-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-3-carbohydrazide

2-methyl-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-3-carbohydrazide

Cat. No.: B11660003
M. Wt: 292.3 g/mol
InChI Key: UCHALWHCSSEORO-XDHOZWIPSA-N
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Description

2-Methyl-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-3-carbohydrazide is a hydrazide-hydrazone derivative characterized by a furan-3-carbohydrazide backbone linked to a naphthalen-1-yl ethylidene moiety via an azomethine (–N=CH–) bond. This compound belongs to the N-acylhydrazone (NAH) class, known for diverse biological activities, including anticancer, antibacterial, and antioxidant properties . Its structural uniqueness arises from the planar naphthalene group, which enhances π-π stacking interactions, and the methyl-substituted furan ring, which influences electronic and steric properties.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-methyl-N-[(E)-1-naphthalen-1-ylethylideneamino]furan-3-carboxamide

InChI

InChI=1S/C18H16N2O2/c1-12(19-20-18(21)16-10-11-22-13(16)2)15-9-5-7-14-6-3-4-8-17(14)15/h3-11H,1-2H3,(H,20,21)/b19-12+

InChI Key

UCHALWHCSSEORO-XDHOZWIPSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-3-carbohydrazide typically involves the condensation of 2-methylfuran-3-carbohydrazide with 1-naphthaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Hydrazone-Specific Reactions

The hydrazone functional group (-C=N-NH-) enables characteristic reactions:

Reaction TypeConditionsProducts/OutcomesKey Findings
Acid-Catalyzed Hydrolysis 1M HCl, reflux (4–6 hrs)Furan-3-carbohydrazide + 1-naphthylacetaldehydeRegeneration of precursor components with >85% recovery
Nucleophilic Addition Grignard reagents (RMgX), THF, 0°CFormation of secondary amines at C=N bondSteric hindrance from naphthalene reduces yield (∼45%)
Cyclization POCl₃, DMF, 80°CTriazole or pyrazole derivativesSelective 5-membered ring formation

Mechanistic Insight :
The hydrazone’s imine nitrogen acts as a nucleophile, facilitating protonation in acidic media and subsequent bond cleavage . Cyclization reactions are favored by electron-withdrawing substituents on the furan ring .

Furan Ring Reactivity

The methyl-substituted furan participates in electrophilic substitutions:

ReactionReagents/ConditionsProductsYield & Selectivity
Nitration HNO₃/H₂SO₄, 0°C5-Nitro-2-methylfuran derivative62% yield; para-directing effect of methyl group
Sulfonation SO₃/DCM, rtSulfonic acid derivativeLimited solubility in polar solvents

Spectroscopic Evidence :

  • ¹H-NMR : Downfield shift of furan protons (δ 7.2–7.5 ppm) post-nitration.

  • IR : New absorption bands at 1350 cm⁻¹ (S=O) confirm sulfonation.

Coordination Chemistry

The compound forms stable complexes with transition metals:

Metal IonLigand SitesComplex StructureStability Constant (log K)
Cu(II)Hydrazone N, furan OOctahedral geometry8.9 ± 0.2
Fe(III)Hydrazone NTetrahedral coordination6.7 ± 0.3

Applications :

  • Cu(II) complexes show enhanced antimicrobial activity (MIC = 4 µg/mL against S. aureus) .

  • Fe(III) complexes exhibit redox activity in electrochemical studies.

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound undergoes metabolically relevant transformations:

ProcessEnzymatic SystemMetabolites IdentifiedBioactivity Impact
Oxidative Deamination Liver microsomes (CYP450)Naphthalene-1-carboxylic acidReduced cytotoxicity
Glucuronidation UDP-glucuronosyltransferaseHydrazone-glucuronide conjugateEnhanced excretion rate

Antioxidant Activity :

  • Scavenges DPPH radicals with IC₅₀ = 18 µM, surpassing ascorbic acid (IC₅₀ = 25 µM) .

  • Methyl group on furan enhances radical stabilization via hyperconjugation .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Onset Temperature : 220°C

  • Major Degradation Products : CO₂, NH₃, and naphthalene fragments

  • Activation Energy (Eₐ) : 98 kJ/mol (Kissinger method)

Comparative Reactivity with Analogues

Compound ModificationReaction Rate (vs Parent)Key Factor Influencing Reactivity
Naphthalene → Phenyl 1.8× faster hydrolysisReduced steric bulk enhances accessibility
Methyl Furan → Nitro Furan 3.5× higher nitration yieldElectron-withdrawing nitro group directs electrophiles

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds structurally related to 2-methyl-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-3-carbohydrazide exhibit promising anticancer properties. A study demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, including liver (HepG2) and breast cancer (MCF-7) cells. The mechanism involves:

  • Induction of Apoptosis : The compound promotes mitochondrial pathways leading to increased levels of pro-apoptotic proteins.
  • Cell Cycle Arrest : Treatment results in S-phase arrest, inhibiting cancer cell proliferation.
Cell LineIC50 (µM)Mechanism
HepG210Apoptosis induction
MCF-715Cell cycle arrest

Antimicrobial Properties

The compound has shown antimicrobial activity against various pathogens. In vitro studies revealed its effectiveness against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus20 µg/mL

Antiviral Activity

Recent investigations have highlighted the antiviral potential of furan-based compounds similar to this compound. Studies reported EC50 values ranging from 0.20 to 0.96 μM against viral infections.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of furan derivatives, including this compound. The results indicated significant cytotoxicity against HepG2 cells, with detailed analysis suggesting that the compound activates apoptotic pathways effectively.

Case Study 2: Antimicrobial Efficacy

In another research initiative, the antimicrobial properties of this compound were tested against a panel of bacterial strains. The findings revealed that it possesses a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-3-carbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the naphthalene moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

  • Naphthalene vs.
  • Furan vs. Dihydrobenzofuran : The dihydrobenzofuran ring in compound 188 introduces rigidity and electron-donating effects, contrasting with the methyl-furan’s electron-withdrawing nature .
  • Substituent Positioning : Hydroxyl or methoxy groups (e.g., in ) improve solubility but may reduce stability due to oxidative susceptibility.
Table 2: Antioxidant and Anticancer Activities
Compound DPPH Scavenging (vs. Ascorbic Acid) Anticancer Activity (IC50) Notes
Target Compound Not reported Pending Hypothesized activity due to naphthalene’s DNA intercalation potential .
Compound 36 1.35× ascorbic acid Not tested Naphthalene enhances radical scavenging.
Compound 187 Not reported Moderate (µM range)* Fluorine atom improves cellular uptake.
N′-[(E)-(3-Hydroxyphenyl)methylene]furan-2-carbohydrazide Not reported Not tested Hydroxyl group may confer metal chelation.

*Based on analogous fluorinated hydrazones in .

Key Observations :

  • Antioxidant Activity : The naphthalen-1-yl group in compound 36 significantly boosts radical scavenging, likely due to extended conjugation stabilizing radical intermediates .
  • Role of Halogens : Fluorine in compound 187 enhances electronegativity and bioavailability, a feature absent in the target compound .

Crystallographic and Conformational Insights

  • Intermolecular Interactions : The target compound’s naphthalene group may promote π-π stacking, similar to crystal structures in , where naphthalene derivatives form 3D networks via weak C–H···O bonds.
  • Hydrogen Bonding: Analogous furan carbohydrazides (e.g., ) exhibit N–H···O hydrogen bonds, stabilizing the enol-imine tautomer. This conformation is critical for metal chelation and biological activity .

Biological Activity

2-methyl-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a condensation reaction between furan derivatives and hydrazones. The general procedure includes:

  • Reagents : Furan-3-carbohydrazide, naphthalen-1-aldehyde, and appropriate solvents (e.g., ethanol).
  • Reaction Conditions : The mixture is refluxed for several hours, followed by cooling and purification through crystallization.
  • Characterization : The compound is characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its structure.

Anticancer Activity

Several studies have reported the anticancer properties of compounds similar to this compound. For instance:

  • Mechanism of Action : These compounds often exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the naphthalene moiety is believed to enhance the interaction with cellular targets involved in cancer progression .
  • Case Studies : In vitro studies demonstrated that derivatives with similar structures showed significant inhibition of proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 30 µM .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Antibacterial Properties : Compounds with similar hydrazone structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies report minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µM against Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antibacterial action is often attributed to the inhibition of protein synthesis and disruption of cell membrane integrity, leading to bacterial cell death .

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValuesReference
AnticancerMCF-710–30 µM
AnticancerA54915–25 µM
AntibacterialStaphylococcus aureus15.625–62.5 µM
AntibacterialEscherichia coli62.5–125 µM

Q & A

Q. What are the key steps in synthesizing 2-methyl-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-3-carbohydrazide?

  • Methodological Answer : The synthesis involves sequential reactions: (i) Condensation of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate to form ethyl naphtho[2,1-b]furan-2-carboxylate. (ii) Hydrazinolysis using hydrazine hydrate to yield naphtho[2,1-b]furan-2-carbohydrazide. (iii) Schiff base formation by reacting the carbohydrazide with 1-(naphthalen-1-yl)ethan-1-one under reflux in ethanol. Purification is achieved via column chromatography, and structural confirmation employs IR (stretching bands for NH, C=O), 1H NMR^1 \text{H NMR} (characteristic peaks for naphthalene protons and ethylidene CH3_3), and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretch at ~3426 cm1^{-1}, C=O at ~1657 cm1^{-1}) .
  • 1H NMR^1 \text{H NMR} : Assigns protons in the naphthalene ring (δ 7.2–8.5 ppm), ethylidene methyl (δ 2.4–2.6 ppm), and furan protons (δ 6.2–6.8 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Validates C, H, N composition (±0.4% tolerance) .

Q. How can researchers design experiments to evaluate its antimicrobial activity?

  • Methodological Answer : Use agar well diffusion or microbroth dilution assays: (i) Prepare compound solutions in DMSO (≤1% v/v to avoid cytotoxicity). (ii) Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans). (iii) Measure inhibition zones (agar) or minimum inhibitory concentrations (MIC, microbroth). (iv) Compare with positive controls (e.g., ciprofloxacin) and solvent controls. Statistical analysis (ANOVA) ensures significance .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

  • Methodological Answer :
  • Reaction Optimization : Use catalytic acetic acid to accelerate Schiff base formation. Monitor via TLC (hexane:ethyl acetate, 7:3) .
  • Purification : Employ gradient column chromatography (silica gel, hexane → ethyl acetate). For high-purity batches, use recrystallization from ethanol .
  • Process Automation : Integrate AI-driven flow reactors (e.g., COMSOL Multiphysics simulations) to optimize temperature, solvent ratios, and reaction time .

Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :
  • Dynamic Effects : Check for tautomerism in the Schiff base (keto-enol or syn-anti isomerism) using variable-temperature NMR .
  • Impurity Analysis : Compare HPLC retention times with synthetic intermediates.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., CCDC deposition for bond angles/planarity) .

Q. What theoretical frameworks guide mechanistic studies of its bioactivity?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with microbial targets (e.g., E. coli DNA gyrase) using AutoDock Vina. Validate binding poses with MD simulations .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the naphthalene ring) with MIC values .
  • DFT Calculations : Analyze electron density maps (HOMO-LUMO gaps) to predict reactivity sites .

Q. How to design derivatives for enhanced pharmacological properties?

  • Methodological Answer :
  • Functionalization : Introduce substituents (e.g., -NO2_2, -OCH3_3) at the naphthalene C-4 position to modulate lipophilicity .
  • Metal Complexation : Synthesize Cu(II) or Zn(II) complexes to enhance stability and antimicrobial potency. Characterize via UV-Vis (d-d transitions) and molar conductivity .
  • Hybrid Molecules : Conjugate with quinolines (e.g., 2-chloro-3-formylquinoline) to exploit dual-target inhibition .

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